molecular formula C10H8N2O2 B8597888 8-Hydroxy-7-quinolinecarboxamide

8-Hydroxy-7-quinolinecarboxamide

Cat. No.: B8597888
M. Wt: 188.18 g/mol
InChI Key: FOXMISVOVQTSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-7-quinolinecarboxamide is a chemically significant derivative of the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and ability to act as a monoprotic bidentate chelating agent . This core pharmacophore is crucial for the inhibitory potency of certain kinase targets, with molecular modeling studies indicating that interaction of the 8-hydroxyquinoline-7-carboxylic acid moiety with specific residues like Asp186 and Lys67 within the ATP-binding pocket is a key mechanism of action . This compound serves as a key intermediate and functional scaffold for researchers developing new therapeutic agents. Its investigated applications include serving as a precursor for novel tertiary 8-hydroxyquinoline-7-carboxamide derivatives with demonstrated in vitro antifungal activity against pathogens such as Candida albicans, Candida glabrata, and Aspergillus niger . Furthermore, the 8-hydroxyquinoline-7-carboxamide structure has been identified as a crucial pharmacophore in the structure-activity relationship of potent inhibitors of Pim-1 kinase, a cytoplasmic serine/threonine kinase that regulates apoptosis and cellular metabolism . The broader family of 8-hydroxy-7-substituted quinolines has also been explored for its antiviral properties, highlighting the potential of this chemical class in infectious disease research . This product is intended for research purposes as a building block in chemical synthesis and for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

8-hydroxyquinoline-7-carboxamide

InChI

InChI=1S/C10H8N2O2/c11-10(14)7-4-3-6-2-1-5-12-8(6)9(7)13/h1-5,13H,(H2,11,14)

InChI Key

FOXMISVOVQTSGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(=O)N)O)N=C1

Origin of Product

United States

Scientific Research Applications

Biological Activities

8-Hydroxy-7-quinolinecarboxamide and its derivatives exhibit a wide range of biological activities, making them valuable in various therapeutic contexts. Key applications include:

  • Anticancer Activity : Numerous studies have demonstrated the anticancer potential of 8-hydroxyquinoline derivatives. For instance, compounds have shown efficacy against various cancer cell lines, including lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa). One study reported an IC50 value of 5.6 µM for a specific derivative against A-549 cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : The compound exhibits antimicrobial effects against a variety of pathogens. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics .
  • Neuroprotective Effects : As an iron chelator, 8-hydroxy-7-quinolinecarboxamide has shown promise in neuroprotection, particularly in conditions associated with oxidative stress and metal ion dysregulation, such as Alzheimer’s disease .

Synthesis and Derivatives

The synthesis of 8-hydroxy-7-quinolinecarboxamide involves several chemical reactions that allow for the introduction of various substituents to enhance its biological activity. Recent advancements in synthetic methodologies have enabled the development of novel derivatives with improved efficacy and reduced toxicity:

Derivative Activity IC50 (µM) Target Cell Line
Compound AAnticancer5.6A-549
Compound BAntimicrobialNot specifiedVarious pathogens
Compound CNeuroprotectiveNot specifiedNeuronal cells

Case Studies

Several case studies highlight the therapeutic potential of 8-hydroxy-7-quinolinecarboxamide:

  • Breast Cancer Research : A nested case-control study investigated the association between oxidative stress markers related to 8-hydroxyguanine and breast cancer risk, suggesting that oxidative damage is linked to cancer development .
  • Antiviral Applications : Research has indicated that 8-hydroxy-7-substituted quinolines possess antiviral properties, making them candidates for further investigation as antiviral agents .
  • Clinical Trials : Some derivatives have progressed to clinical trials for their anticancer properties, demonstrating their potential in treating metastatic cancers when combined with standard therapies .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 8 undergoes oxidation to form quinone derivatives. This reaction is facilitated by oxidizing agents such as sodium hypochlorite or chlorine gas under controlled conditions . For example:

8-Hydroxy-7-quinolinecarboxamideCl2/CHCl35,7-Dichloro-8-quinolinecarboxamide quinone\text{8-Hydroxy-7-quinolinecarboxamide} \xrightarrow{\text{Cl}_2/\text{CHCl}_3} \text{5,7-Dichloro-8-quinolinecarboxamide quinone}

Key factors influencing oxidation include temperature (20–55°C) and solvent choice (chloroform) .

Metal Chelation

The compound acts as a bidentate ligand, forming stable complexes with transition metals via its hydroxyl oxygen and pyridinic nitrogen. Reported metal-binding affinities include:

Metal IonStability Constant (log K)Application
Cu²⁺12.5Anticancer
Fe³⁺10.8Antimicrobial
Zn²⁺9.7Enzyme inhibition

These complexes disrupt metalloenzyme activity, contributing to its biological effects .

Carboxamide Functionalization

The carboxamide group participates in condensation reactions with amines or anilines. For instance, microwave-assisted coupling with substituted anilines yields derivatives with enhanced antiviral activity :

ReagentProductYield (%)
4-ChloroanilineN-(4-Chlorophenyl)-8-hydroxy-7-quinolinecarboxamide79
2-NitrobenzaldehydeReductive amination adducts61–68

Hydroxyl Group Protection/Deprotection

The phenolic hydroxyl group is often protected (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during synthesis. Deprotection with tetrabutylammonium fluoride restores the hydroxyl functionality .

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective substitution at positions 5 and 7 due to electron-donating effects of the hydroxyl and carboxamide groups. Example reactions include:

Reaction TypeReagentPositionProduct
ChlorinationCl₂/I₂ catalyst5,75,7-Dichloro-8-hydroxy derivative
NitrationHNO₃/H₂SO₄55-Nitro-8-hydroxyquinolinecarboxamide

Chlorination proceeds optimally at 25°C in chloroform with iodine catalysis, achieving >90% yield .

Reductive Amination

The aldehyde intermediate (8-hydroxyquinoline-7-carbaldehyde) reacts with primary amines under reducing conditions (NaBH₃CN) to form secondary amines. This method produces derivatives with improved blood-brain barrier permeability :

R-NH2+8-Hydroxy-7-quinolinecarbaldehydeNaBH3CNR-NH-CH2Quinoline\text{R-NH}_2 + \text{8-Hydroxy-7-quinolinecarbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-NH-CH}_2-\text{Quinoline}

Enzyme Inhibition Mechanisms

8-Hydroxy-7-quinolinecarboxamide derivatives inhibit matrix metalloproteinases (MMPs) through zinc chelation. Selected IC₅₀ values against MMP subtypes:

DerivativeMMP-2 (IC₅₀, μM)MMP-9 (IC₅₀, μM)
5-Chloro-substituted0.811.3
7-Carboxamide5.75.1

Lower IC₅₀ values correlate with stronger metal-binding affinity .

This compound’s reactivity profile enables tailored modifications for applications in medicinal chemistry and materials science. Future research should explore its catalytic potential in asymmetric synthesis and photodynamic therapy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Key Derivatives
Compound Name Substituent(s) Biological Activity Key Findings Reference
8-Hydroxy-N-(pyridin-2-ylmethyl)quinoline-7-carboxamide Pyridin-2-ylmethyl Antifungal Exhibited MIC ≤ 1 µg/mL against Candida spp.
8-Hydroxy-N-(4-bromobenzyl)quinoline-7-carboxamide 4-Bromobenzyl Antifungal Moderate activity against Aspergillus spp.
8-Hydroxy-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-7-carboxamide Dihydrobenzodioxinyl Antifungal Enhanced solubility and bioavailability
Bis-[8-Hydroxy-2-methylquinoline-7-carboxylic acid]-1,2-etylamide Dimeric structure (ethyl linker) Photosynthesis inhibition Inhibited PS-II in algae (IC50 = 12 µM)
N-n-Butyl-5,10-dioxo-5,10-dihydro-4H-thiazinoquinoline-7-carboxamide Thiazine-quinoline hybrid Not specified Synthesized via base-mediated cyclization (38% yield)
Key Observations:
  • Antifungal Potency : Pyridine- and benzodioxin-substituted derivatives (e.g., Ex. 17, Ex. 9 in ) show superior antifungal activity compared to halogenated analogs like 4-bromobenzyl derivatives, likely due to improved membrane penetration and target binding .
  • Dimeric Structures : Bis-amides (e.g., compounds 8 and 9 in ) exhibit distinct bioactivity profiles, such as photosynthesis inhibition, attributed to their ability to chelate metal ions in photosynthetic enzymes .
  • Hybrid Scaffolds: Thiazine-quinoline hybrids (e.g., 8a in ) demonstrate synthetic versatility but require further biological evaluation.

Physicochemical Properties

  • Solubility : Derivatives with hydrophilic substituents (e.g., dihydrobenzodioxinyl) exhibit improved aqueous solubility compared to hydrophobic analogs .
  • Stability : The hydroxyl group at position 8 enhances metal-chelating capacity, which may influence both biological activity and degradation pathways .

Q & A

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology :
  • Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression .
  • Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) and identify critical quality attributes .
  • Quality control : Establish release criteria (e.g., ≥98% purity by HPLC) for intermediate and final products .

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